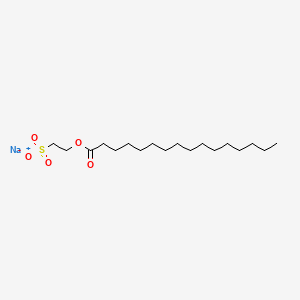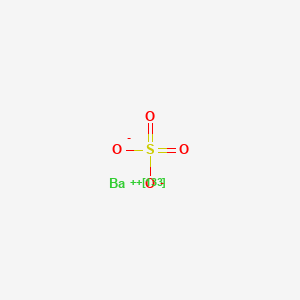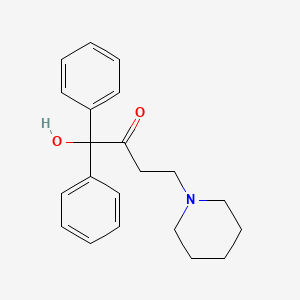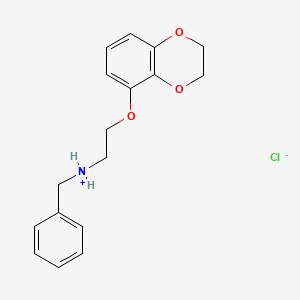
Hexadecanoic acid, 2-sulfoethyl ester, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecanoic acid, 2-sulfoethyl ester, sodium salt is a chemical compound with the molecular formula C18H36O5S.Na. It is a derivative of hexadecanoic acid (palmitic acid) and is characterized by the presence of a sulfoethyl ester group and a sodium salt. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of hexadecanoic acid, 2-sulfoethyl ester, sodium salt typically involves the esterification of hexadecanoic acid with 2-sulfoethanol, followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) to facilitate the esterification process.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate the reaction.
Solvents: Organic solvents like toluene or dichloromethane to dissolve the reactants and products.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time. The process involves continuous monitoring and optimization to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Hexadecanoic acid, 2-sulfoethyl ester, sodium salt undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of hexadecanoic acid and 2-sulfoethanol.
Oxidation: The sulfoethyl group can be oxidized to form sulfonic acid derivatives.
Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Ion-exchange resins or solutions of other metal salts.
Major Products Formed:
Hydrolysis: Hexadecanoic acid and 2-sulfoethanol.
Oxidation: Sulfonic acid derivatives.
Substitution: Compounds with different cations replacing sodium.
Applications De Recherche Scientifique
Hexadecanoic acid, 2-sulfoethyl ester, sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.
Biology: Employed in cell culture and molecular biology experiments as a component of media and buffers.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products for its ability to reduce surface tension and enhance cleaning efficiency.
Mécanisme D'action
The mechanism of action of hexadecanoic acid, 2-sulfoethyl ester, sodium salt is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. The sulfoethyl group interacts with water molecules, while the hydrophobic hexadecanoic acid chain interacts with non-polar substances, facilitating the formation of micelles and emulsions.
Comparaison Avec Des Composés Similaires
Hexadecanoic acid, 2-sulfoethyl ester, sodium salt can be compared with other similar surfactant compounds, such as:
Sodium dodecyl sulfate (SDS): A widely used surfactant with a shorter alkyl chain.
Sodium lauryl ether sulfate (SLES): Similar surfactant properties but with an ether linkage.
Cetyltrimethylammonium bromide (CTAB): A cationic surfactant with a similar alkyl chain length but different ionic properties.
Uniqueness: this compound is unique due to its specific combination of a long hydrophobic chain and a sulfoethyl ester group, providing distinct surfactant properties and applications in various fields.
Propriétés
Numéro CAS |
36915-65-8 |
|---|---|
Formule moléculaire |
C18H35NaO5S |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
sodium;2-hexadecanoyloxyethanesulfonate |
InChI |
InChI=1S/C18H36O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(19)23-16-17-24(20,21)22;/h2-17H2,1H3,(H,20,21,22);/q;+1/p-1 |
Clé InChI |
KWFZLOFTBBTQIE-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane](/img/structure/B13745865.png)








